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This document provides a detailed overview of the applications of Benzocyclobutene (BCB)
polymers in microelectronics and packaging. It includes comprehensive application notes,
experimental protocols, and quantitative data to guide researchers and scientists in utilizing
these advanced materials.

Introduction to BCB Polymers

Benzocyclobutene (BCB)-based polymers, such as the CYCLOTENE™ resin family from Dow
Chemical Company, are a class of thermosetting polymers widely used in the microelectronics
industry.[1] Their popularity stems from a unique combination of desirable properties, including
a low dielectric constant, low moisture absorption, excellent thermal stability, and high
compatibility with various metallization systems.[1][2] These characteristics make them ideal for
a range of applications, from wafer-level packaging and interconnects to the fabrication of high-
frequency devices and MEMS.[1][2][3]

BCB polymers are available in two main formulations: photosensitive (photo-BCB) and non-
photosensitive (dry-etch BCB).[1] Photosensitive versions are negative-acting, meaning the
exposed regions become cross-linked and remain after development, simplifying the patterning
process.[1] Dry-etch formulations require a separate photoresist and etching process for
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patterning.[1] The curing of BCB is a key advantage as it proceeds without the emission of
volatile byproducts, a critical feature for microfabrication.[1][4]

Key Applications

BCB polymers have found widespread use in various microelectronic and packaging
applications:

o Wafer-Level Packaging (WLP): BCB serves as an excellent adhesive and dielectric layer for
WLP of devices like RF MEMS.[3][5] Its low curing temperature and ability to form high-
quality seals make it a preferred choice.[3]

« Interlayer Dielectric (ILD): Due to its low dielectric constant and high degree of planarization,
BCB is used as an insulating layer between metal interconnects in integrated circuits,
particularly in gallium arsenide (GaAs) devices.[1][2]

» High-Frequency RF Components: The low dielectric constant and loss tangent of BCB make
it highly suitable for high-frequency applications, minimizing signal loss and ensuring signal
integrity.[1]

o MEMS Fabrication and Packaging: BCB is used as a structural material, a bonding agent,
and for encapsulation in MEMS devices.[3][5] Its low-temperature processing is
advantageous for protecting sensitive micro-mechanical structures.[5]

o Optical Waveguides: The high optical clarity and low power loss of BCB make it a suitable
material for fabricating optical waveguides.[1]

o Flat-Panel Displays: BCB is utilized for planarization and isolation in the fabrication of flat-
panel displays.[1]

Quantitative Data Summary

The following tables summarize the key electrical, thermal, and mechanical properties of BCB
polymers, providing a basis for material selection and design.

Table 1: Electrical Properties of Photo-BCB (CYCLOTENE 4000 Series)[6]
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Property Value
Dielectric Constant (1kHz — 20GHz) 2.65
Dissipation Factor 0.0008
Breakdown Voltage 5.3 MV/cm

Leakage Current

4.7 x 10719 A/cm2 at 1.0 MV/cm

Volume Resistivity

1 x10%° Q-cm

Table 2: Thermal Properties of Photo-BCB (CYCLOTENE 4000 Series)[6]

Property

Value

Thermal Conductivity

0.29 W/m°K at 24°C

Thermal Stability

1.7% weight loss per hour at 350°C

Glass Transition Temperature (TQ)

>350 °C[4]

Coefficient of Thermal Expansion

52 ppm/K[4]

Table 3: Mechanical Properties of Photo-BCB (CYCLOTENE 4000 Series)[6]

Property Value
Elongation at Break 8%
Tensile Modulus 2.9 GPa
Tensile Strength 87 MPa
Poisson's Ratio 0.34

Table 4: Typical Processing Conditions for Photo-BCB Resins[1]
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Thickness after
Soft Bake (pm) at

CYCLOTENE Resin

Recommended
Exposure Dose

Final Film

Type 2500 rpm (mJlem?) Thickness (pm)
4022 5.2 20 3.8

4024 7.4 25 5.2

4026 13.3 60 10.2

Table 5: BCB Spin Coating Thickness vs. Spin Speed (CYCLOTENE 4022-35)[7]

Spin Speed (rpm)

Final Thickness (um)

1000 5.22
2500 3.80
4000 2.60

Experimental Protocols

This section provides detailed methodologies for key experimental processes involving BCB

polymers.

Protocol for Photosensitive BCB (Photo-BCB)

Processing

This protocol outlines the steps for depositing and patterning photosensitive BCB films.

Materials:

Substrate (e.g., Silicon wafer)

Adhesion Promoter (e.g., AP3000)[8]

Developer (e.g., DS2100 or DS3000)[6]

Photosensitive BCB Resin (e.g., CYCLOTENE 4000 Series)[6]
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Rinse Solvent (e.g., Isopropanol)

Nitrogen gas for curing environment

Equipment:

Spin Coater

Hotplate

UV Exposure System (e.g., Mask Aligner)

Development Station

Curing Oven or Furnace

Procedure:

Substrate Cleaning: Begin with a thoroughly cleaned and dried substrate to ensure good
adhesion. An oxygen plasma clean is recommended.[6]

Adhesion Promoter Application:

o Dispense the adhesion promoter (AP3000) onto the substrate.[8]

o Spin coat at a low speed (e.g., 500 rpm) for 5-10 seconds to spread the liquid.[6]

o Increase the spin speed to a higher rate (e.g., 3000 rpm) for 30 seconds to spin dry.[8]

BCB Spin Coating:

o Immediately after the adhesion promoter application, dispense the photo-BCB resin onto
the center of the substrate.[1]

o Spin at a low speed (e.g., 500 rpm) for 5-10 seconds to spread the resin.[6]

o Ramp up to the desired final spin speed to achieve the target thickness (refer to spin
speed curves for the specific resin).[6]
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o Soft Bake:
o Place the coated substrate on a hotplate.

o Bake at a temperature and time sufficient to drive out residual solvent (e.g., 90°C for 90
seconds).[9] This step stabilizes the film for photolithography.

e UV Exposure:
o Allow the substrate to cool to room temperature.

o Expose the photo-BCB film to UV light (I-line or G-line) through a photomask. The
exposure dose depends on the film thickness (see Table 4).[1][6]

o Development:

o Develop the exposed film using an appropriate developer (e.g., puddle development with
DS2100).[6] The unexposed regions will be dissolved.

o Rinse the substrate with a suitable solvent (e.g., isopropanol) and dry.
e Curing:

o Cure the patterned BCB film in an inert atmosphere (<100 ppm oxygen) such as a
nitrogen-purged oven.[1]

o Soft Cure: For multilayer applications, a soft cure (e.g., 210°C for 40 minutes) can be used
for intermediate layers to improve interlayer adhesion. This results in approximately 75%
polymer conversion.[1]

o Hard Cure: For the final layer or single-layer applications, a hard cure (e.g., 250°C for 60
minutes) is performed to achieve >95% conversion, providing maximum chemical
resistance and stable properties.[1]

e Descum (Optional): A brief plasma etch (e.g., O2/CFa or O2/SFe) can be used to remove any
thin polymer residue remaining after development.[1]

Protocol for Dry-Etch BCB Processing
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This protocol describes the process for patterning non-photosensitive BCB films using a hard or
soft mask.

Materials:

Substrate

Adhesion Promoter (e.g., AP3000)

Dry-Etch BCB Resin (e.g., CYCLOTENE 3000 Series)

Photoresist (for soft mask) or Hard Mask Material (e.g., SiOz, SiNx)

Etching Gases (e.g., Oz, SFs, CFa4)

Equipment:

Spin Coater

e Hotplate

e Deposition System (for hard mask)

o Photolithography Equipment

o Reactive lon Etcher (RIE) or Plasma Etcher
e Curing Oven or Furnace

Procedure:

o Substrate Cleaning and Adhesion Promoter Application: Follow steps 1 and 2 from the
Photo-BCB protocol.

e Dry-Etch BCB Spin Coating and Soft Bake: Follow steps 3 and 4 from the Photo-BCB
protocol.

o Mask Deposition and Patterning:
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o Soft Mask: Spin coat a layer of photoresist on top of the cured BCB film. Pattern the
photoresist using standard photolithography.[1]

o Hard Mask: Deposit a layer of a hard mask material (e.g., silicon nitride) and pattern it
using photolithography and etching.[1]

e Plasma Etching:
o Transfer the pattern from the mask to the BCB layer using a plasma etching process.[1]

o A gas mixture containing oxygen and a fluorine-containing gas (e.g., O2/SFe or O2/CFa4) is
typically used to etch the BCB, which contains both organic and silicon components.[1][10]
Etch rates can exceed 1 pm/min.[1]

o Mask Removal: Remove the remaining soft or hard mask.

e Curing: Perform a hard cure of the patterned BCB film as described in step 7 of the Photo-
BCB protocol (e.g., 250°C for 60 minutes in a nitrogen atmosphere).[1]

Protocol for BCB Wafer Bonding

This protocol outlines a method for wafer-level bonding using BCB as an adhesive layer, often
used in MEMS packaging.

Materials:

Device Wafer

Cap Wafer

BCB Resin (Photosensitive or Dry-Etch)

Adhesion Promoter

Equipment:

e Spin Coater

e Hotplate
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o \Wafer Bonder

Procedure:

BCB Application on Cap Wafer:

o Clean the cap wafer.

o Apply adhesion promoter and spin coat a layer of BCB. For sealing rings, photosensitive
BCB can be patterned to define the bond area.[3][5]

Pre-Bonding Bake/Partial Cure:

o A pre-bonding step is often essential for a defect-free seal.[5] This can involve a soft bake
or a partial cure of the BCB. An optimized process involves pre-bonding at 150°C for 5
minutes.[5]

Wafer Alignment and Bonding:

o Align the device wafer and the cap wafer in a wafer bonder.

o Bring the wafers into contact and apply a controlled pressure.

Final Bonding and Curing:

o Ramp the temperature to the final bonding temperature (e.g., 250°C) and hold for a
specific duration (e.g., 15 minutes to 1 hour) to fully cure the BCB and form a strong bond.
[5][7] The entire process should be carried out in an inert atmosphere.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and
logical relationships in BCB polymer processing.

Substrate Adhesion Promoter Photo-BCB Soft Bake
Cleanin, g Application Spin Coating
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Click to download full resolution via product page

Caption: Workflow for Photosensitive BCB Processing.
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Caption: Workflow for Dry-Etch BCB Processing.
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Caption: BCB Curing Options and Outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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